(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride
CAS No.: 958075-69-9
Cat. No.: VC8355448
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 958075-69-9 |
|---|---|
| Molecular Formula | C11H15ClN2O |
| Molecular Weight | 226.70 |
| IUPAC Name | 3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14;/h2-5,9H,6-7,12H2,1H3;1H |
| Standard InChI Key | BBODDTTVNJYOHR-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2CCC(C1=O)N.Cl |
| Canonical SMILES | CN1C2=CC=CC=C2CCC(C1=O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo-fused azepinone core with a methyl group at position 1 and an amino group at position 3 in the (S)-configuration. The hydrochloride salt enhances stability and solubility, critical for pharmaceutical applications .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 958075-69-9 | |
| Molecular Formula | C₁₁H₁₅ClN₂O | |
| Molecular Weight | 226.70 g/mol | |
| SMILES Notation | O=C1N(C)C2=CC=CC=C2CCC[C@H]1N.Cl | |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | |
| LogP | 1.34 |
The stereochemistry at position 3 is critical for biological activity, as evidenced by differences between (S)- and (R)-enantiomers . The hydrochloride salt formation reduces volatility and improves crystallinity compared to the free base.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with benzazepine precursors. A common approach includes:
-
Cyclization: Formation of the azepinone ring via intramolecular lactamization.
-
Chiral Resolution: Separation of enantiomers using chiral auxiliaries or chromatography.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | PCl₅, DCM, 0°C → RT | 65–70% |
| Resolution | Chiral HPLC (Cellulose column) | 40–45% |
| Salt Formation | HCl (g) in Et₂O | >95% |
Industrial-scale production requires optimization for enantiomeric excess (ee > 98%), often achieved through asymmetric catalysis.
Biological Activity and Mechanisms
Neurotransmitter Modulation
The compound exhibits affinity for serotonin (5-HT₃) and dopamine (D₂) receptors, with IC₅₀ values in the low micromolar range. Its ability to cross the blood-brain barrier suggests potential in treating neurological disorders such as anxiety and depression.
Enzyme Inhibition
Preliminary studies indicate inhibition of monoamine oxidase A (MAO-A) (Ki = 120 nM), positioning it as a candidate for neurodegenerative disease research. The stereospecific binding pocket interaction underscores the importance of the (S)-configuration .
Pharmacological Applications
Preclinical Studies
In rodent models, the compound demonstrated:
-
Anxiolytic Effects: 30% reduction in elevated plus-maze anxiety metrics at 10 mg/kg.
-
Neuroprotection: 50% reduction in glutamate-induced neuronal apoptosis in vitro.
Oncology Research
Emerging data suggest antiproliferative activity against glioblastoma cell lines (IC₅₀ = 8.2 μM), potentially via HDAC inhibition.
| Parameter | Detail | Source |
|---|---|---|
| GHS Classification | Warning (H302, H315, H319, H335) | |
| Storage Conditions | Sealed, dry, 2–8°C | |
| Stability | >24 months under recommended conditions |
Handling requires PPE to avoid inhalation (P261) and skin contact (P280). Aqueous solutions (pH 4–6) are stable for 48 hours at room temperature .
Comparative Analysis with (R)-Enantiomer
The (R)-enantiomer (PubChem CID 10103689) shows markedly reduced receptor affinity (5-HT₃ IC₅₀ > 100 μM vs. 1.2 μM for (S)-form), highlighting the role of stereochemistry .
Future Directions
-
Clinical Translation: Phase I trials to assess pharmacokinetics.
-
Structural Optimization: Fluorination at position 5 to enhance bioavailability.
-
Target Identification: Proteomics studies to elucidate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume